(2-Hydroxyphenyl)phosphonic acid
Overview
Description
(2-Hydroxyphenyl)phosphonic acid is an organophosphorus compound characterized by a phosphonic acid group attached to a hydroxyphenyl ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure allows it to form stable complexes with metal ions, making it useful in coordination chemistry and potential therapeutic applications.
Mechanism of Action
Biochemical Analysis
Biochemical Properties
(2-Hydroxyphenyl)phosphonic acid plays a significant role in biochemical reactions, particularly in the formation of metal complexes. It interacts with various metal ions, such as copper(II), to form stable complexes. These interactions are facilitated by the chelating properties of the phosphonic and hydroxyl groups, which can coordinate with metal ions. The copper(II) complex of this compound has been studied for its cytotoxic properties and accumulation in human cervical adenocarcinoma HeLa cells . The compound’s ability to form stable complexes with metal ions makes it a valuable ligand in coordination chemistry and potential therapeutic applications.
Cellular Effects
This compound has been shown to exert cytotoxic effects on various cell types, particularly cancer cells. Studies have demonstrated that the copper(II) complex of this compound accumulates in HeLa cells and exhibits significant cytotoxicity This compound influences cell function by disrupting cellular processes, leading to cell death
Molecular Mechanism
The molecular mechanism of this compound involves its ability to chelate metal ions and form stable complexes. These complexes can interact with biomolecules, such as enzymes and proteins, leading to enzyme inhibition or activation. For example, the copper(II) complex of this compound has been shown to inhibit the activity of certain enzymes involved in cellular metabolism . Additionally, the binding interactions of this compound with metal ions can induce changes in gene expression, further contributing to its biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the copper(II) complex of this compound remains stable under certain conditions, allowing for prolonged biological activity . The long-term effects of this compound on cellular function are still being explored. In vitro and in vivo studies are necessary to fully understand the temporal dynamics of this compound’s effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity, while higher doses can lead to adverse effects. Studies have shown that the copper(II) complex of this compound exhibits dose-dependent cytotoxicity in HeLa cells . It is essential to determine the threshold effects and potential toxicities of this compound at various dosages to ensure its safe and effective use in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to its interactions with metal ions. The compound can influence metabolic flux and metabolite levels by inhibiting or activating enzymes involved in these pathways. For example, the copper(II) complex of this compound has been shown to affect the activity of enzymes involved in cellular metabolism
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to form stable complexes with metal ions can affect its localization and accumulation in specific cellular compartments. For example, the copper(II) complex of this compound has been shown to accumulate in HeLa cells . Understanding the transport and distribution mechanisms of this compound is crucial for its potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Studies have shown that the copper(II) complex of this compound can penetrate cells and localize within specific subcellular regions
Preparation Methods
Synthetic Routes and Reaction Conditions: (2-Hydroxyphenyl)phosphonic acid can be synthesized through several methods. One common approach involves the reaction of 2-hydroxybenzaldehyde with phosphorus trichloride, followed by hydrolysis. Another method includes the use of bromotrimethylsilane and subsequent hydrolysis to yield the desired phosphonic acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (2-Hydroxyphenyl)phosphonic acid undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal ions such as copper(II), which can be characterized by X-ray diffraction and IR spectroscopy.
Substitution Reactions: The hydroxy group can participate in substitution reactions, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions:
Complexation: Typically involves metal salts (e.g., copper(II) sulfate) in aqueous solutions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Complexation: Metal complexes such as [Cu(H2L1)2(H2O)2] where L1 represents the this compound ligand.
Substitution: Various substituted phosphonic acid derivatives depending on the reagents used.
Scientific Research Applications
(2-Hydroxyphenyl)phosphonic acid has several scientific research applications:
Industry: Utilized in the synthesis of advanced materials and surface functionalization due to its phosphonic acid group.
Comparison with Similar Compounds
- 2-Hydroxy-5-ethylphenylphosphonic acid
- 2-Hydroxy-5-methoxyphenylphosphonic acid
Comparison: (2-Hydroxyphenyl)phosphonic acid is unique due to its specific hydroxy and phosphonic acid functional groups, which allow it to form stable complexes with metal ions. Compared to its analogs, such as 2-Hydroxy-5-ethylphenylphosphonic acid, it may exhibit different reactivity and biological activity due to the presence of different substituents on the phenyl ring .
Properties
IUPAC Name |
(2-hydroxyphenyl)phosphonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7O4P/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4,7H,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLSGZWUFXMAOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)P(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30391675 | |
Record name | (2-hydroxyphenyl)phosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30391675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53104-46-4 | |
Record name | (2-hydroxyphenyl)phosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30391675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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